
S-Penta-2,4-dien-1-yl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Penta-2,4-dien-1-yl-L-cysteine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a penta-2,4-dienyl group attached to the sulfur atom of L-cysteine, an amino acid known for its role in protein synthesis and metabolic functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Penta-2,4-dien-1-yl-L-cysteine typically involves the reaction of L-cysteine with penta-2,4-dienyl halides under basic conditions. The reaction is carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
S-Penta-2,4-dien-1-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the penta-2,4-dienyl group to single bonds.
Substitution: The penta-2,4-dienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the penta-2,4-dienyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Penta-2,4-dien-1-yl-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which S-Penta-2,4-dien-1-yl-L-cysteine exerts its effects involves its interaction with various molecular targets. The penta-2,4-dienyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins through its sulfur atom, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Allyl-L-cysteine: Known for its presence in garlic and its antioxidant properties.
S-Methyl-L-cysteine: Found in various plants and studied for its potential health benefits.
S-Propyl-L-cysteine: Another sulfur-containing amino acid derivative with biological activity.
Uniqueness
S-Penta-2,4-dien-1-yl-L-cysteine is unique due to the presence of the penta-2,4-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to other sulfur-containing amino acid derivatives.
Eigenschaften
CAS-Nummer |
194671-09-5 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-penta-2,4-dienylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-5-12-6-7(9)8(10)11/h2-4,7H,1,5-6,9H2,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
XUQPQCANQONWAF-ZETCQYMHSA-N |
Isomerische SMILES |
C=CC=CCSC[C@@H](C(=O)O)N |
Kanonische SMILES |
C=CC=CCSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

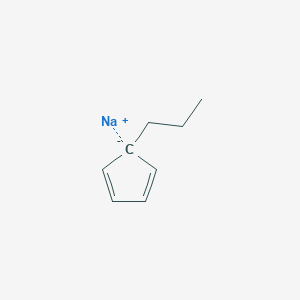
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
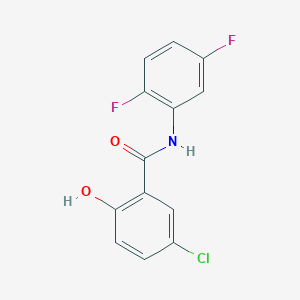
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
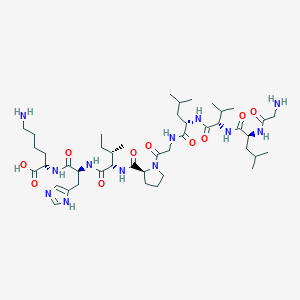
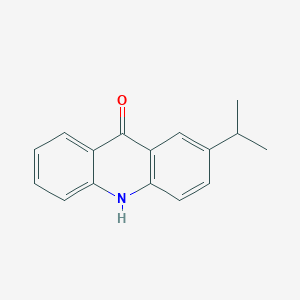

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
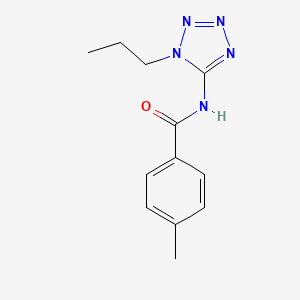
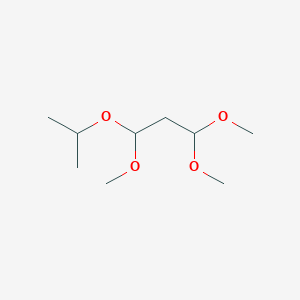
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)
